![molecular formula C10H19NO3 B13584012 tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate CAS No. 1889529-26-3](/img/structure/B13584012.png)
tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation: One method to synthesize tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate can undergo oxidation reactions, where the hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can also undergo reduction reactions, where the carbamate group can be reduced to form amines.
Substitution: Substitution reactions can occur at the carbamate nitrogen or the cyclopropyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of spirocyclopropanated analogues of insecticides like thiacloprid and imidacloprid .
Biology:
- The compound can be used in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of derivatives of this compound in treating various diseases.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The cyclopropyl ring can also interact with various enzymes and receptors, influencing their function.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Uniqueness:
- tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate is unique due to its specific structural features, including the presence of a hydroxyethyl group and a cyclopropyl ring. These features contribute to its distinct chemical reactivity and potential applications in various fields.
Eigenschaften
CAS-Nummer |
1889529-26-3 |
|---|---|
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(12)10(5-6-10)11-8(13)14-9(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
QAGVGYUXBXZGAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



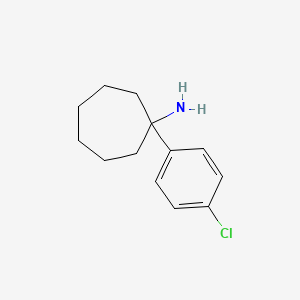
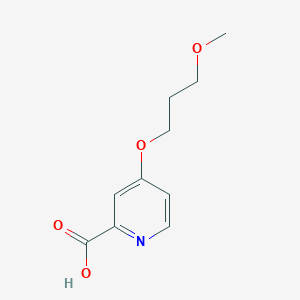
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
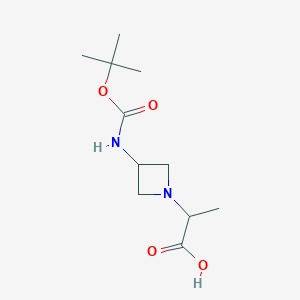
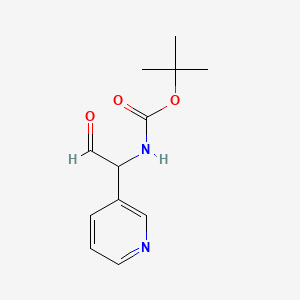
![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
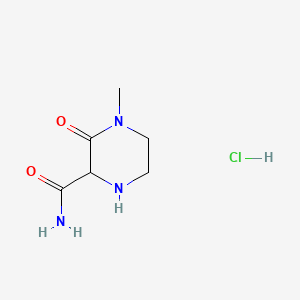
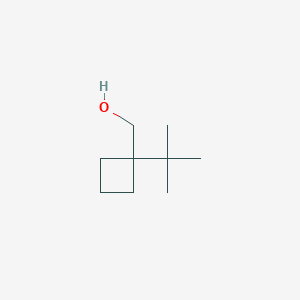
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
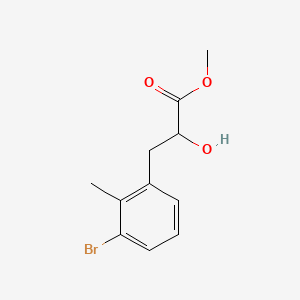
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
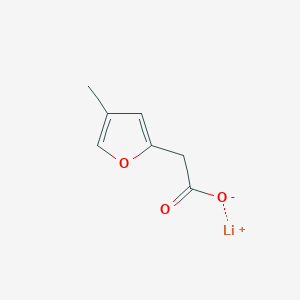
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
